
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- is a complex organometallic compound with the molecular formula C₃H₉F₁₂N₃P₆W and a molecular weight of 684.79 g/mol . This compound is notable for its unique structure, which includes tungsten coordinated with three methylimidodiphosphorus tetrafluoride ligands. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- involves the reaction of tungsten hexafluoride (WF₆) with methylimidodiphosphorus tetrafluoride under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis typically involves the use of high-purity reagents and precise control of reaction parameters to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the tungsten center to lower oxidation states, typically using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include high-purity solvents, inert atmospheres, and controlled temperatures to ensure the desired reaction pathways and products.
Applications De Recherche Scientifique
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- has several scientific research applications, including:
Mécanisme D'action
The mechanism by which tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- exerts its effects involves the interaction of the tungsten center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various catalytic processes . The specific pathways involved depend on the nature of the reaction and the substrates involved.
Comparaison Avec Des Composés Similaires
Tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- can be compared with other tungsten compounds, such as tungsten tetrafluoride (WF₄) and tungsten hexafluoride (WF₆). While all these compounds contain tungsten, their chemical properties and applications differ significantly:
Tungsten tetrafluoride (WF₄): This compound is used in chemical vapor deposition processes and has a polymeric structure.
Tungsten hexafluoride (WF₆): Known for its use in the semiconductor industry, WF₆ is a volatile compound used in the deposition of tungsten films.
The uniqueness of tungsten, tris(methylimidodiphosphorus tetrafluoride-P,P’)- lies in its specific ligand coordination, which imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis and materials science .
Propriétés
Numéro CAS |
63371-85-7 |
|---|---|
Formule moléculaire |
C3H15F12N3P6W+6 |
Poids moléculaire |
690.84 g/mol |
Nom IUPAC |
[difluorophosphaniumyl(methyl)amino]-difluorophosphanium;tungsten |
InChI |
InChI=1S/3CH3F4NP2.W/c3*1-6(7(2)3)8(4)5;/h3*1H3;/p+6 |
Clé InChI |
GJJRJZCMHLUMTA-UHFFFAOYSA-T |
SMILES canonique |
CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.CN([PH+](F)F)[PH+](F)F.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



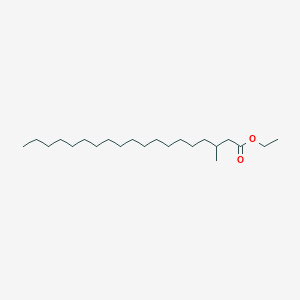
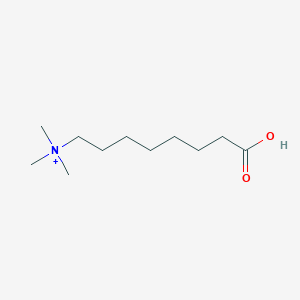
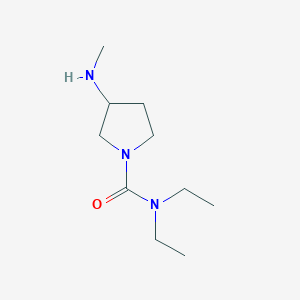
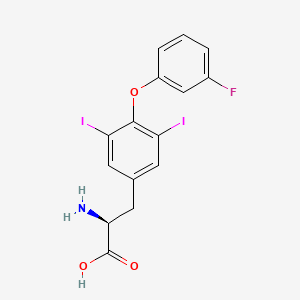
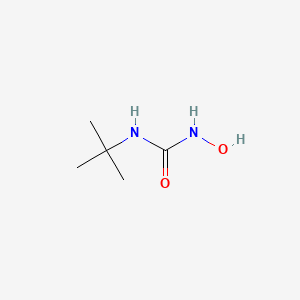

![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
![1-tert-Butyl-4-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14499816.png)
![2-Methyl-1-[(E)-phenyldiazenyl]propan-1-one](/img/structure/B14499823.png)
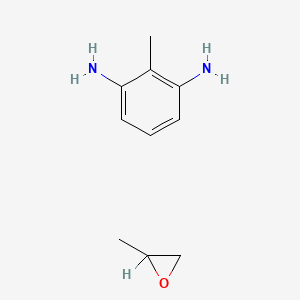
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)

